molecular formula C17H23N3O4 B2657333 tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1851932-54-1

tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2657333
CAS No.: 1851932-54-1
M. Wt: 333.388
InChI Key: YUYNKVYTMHOXPV-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a benzyloxy group, a hydroxypropyl chain, and a tert-butyl ester group, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the triazole ring.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added via an epoxide ring-opening reaction, where an epoxide reacts with the triazole derivative to form the hydroxypropyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group on the triazole ring with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a similar coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, such as an aldehyde or ketone.

    Reduction: The triazole ring and benzyloxy group can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized triazole derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized triazole derivatives with various substituents.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to the presence of the triazole ring.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities.

    Bioconjugation: The compound can be used to link biomolecules in bioconjugation studies due to its functional groups.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agrochemicals: Potential use as a precursor for agrochemical agents.

Mechanism of Action

The mechanism of action of tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, affecting catalytic processes in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole-4-carboxylate and 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate.

    Benzyloxy Substituted Compounds: Compounds such as benzyloxybenzene and benzyloxyethanol.

Uniqueness

Tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthesis, catalysis, and biological studies.

Properties

IUPAC Name

tert-butyl 1-(2-hydroxy-3-phenylmethoxypropyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)24-16(22)15-10-20(19-18-15)9-14(21)12-23-11-13-7-5-4-6-8-13/h4-8,10,14,21H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYNKVYTMHOXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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